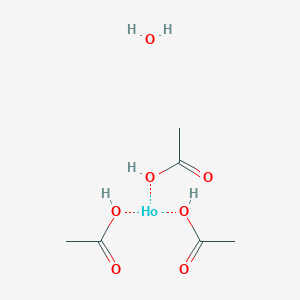
Holmium acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Ho·xH₂O. It is the acetate salt of holmium, a rare earth element. This compound is known for its solubility in water and its use in various scientific and industrial applications .
Vorbereitungsmethoden
Holmium acetate hydrate can be synthesized by dissolving holmium oxide in hot acetic acid. The reaction typically occurs at a pH of 4, forming the tetrahydrate of holmium acetate (Ho₂(CH₃COO)₆·4H₂O). The anhydrous form can be obtained by heating the hydrated acetate in acetic acid . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial use.
Analyse Chemischer Reaktionen
Holmium acetate hydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes at 105°C to form a hemihydrate, further decomposing at 135°C into an anhydride.
Coordination Reactions: This compound can form coordination polymers where each holmium center is nine-coordinate, with two bidentate acetate ligands and the remaining sites occupied by oxygens from bridging acetate ligands.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of holmium acetate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and processes. The specific pathways and targets depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Holmium acetate hydrate can be compared with other rare earth acetate hydrates, such as dysprosium acetate, erbium acetate, and neodymium acetate. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dysprosium acetate: Used in the manufacture of magnets and as a catalyst in organic synthesis.
Erbium acetate: Used in optical materials and as a dopant in fiber optics.
Neodymium acetate: Used in the production of strong permanent magnets and in various catalytic processes.
This compound is unique due to its specific coordination chemistry and its applications in nuclear reactors and laser technology .
Eigenschaften
Molekularformel |
C6H14HoO7 |
|---|---|
Molekulargewicht |
363.10 g/mol |
IUPAC-Name |
acetic acid;holmium;hydrate |
InChI |
InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
AFKXFOONUDALJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















